Benzothiazole-4,7-dione Scaffold Demonstrates >50-Fold Potency Advantage Over Other Heterocyclic Diones in CDC25C Inhibition
While direct IC50 data for 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- is not publicly available in peer-reviewed literature, the benzothiazole-4,7-dione scaffold to which it belongs exhibits at least a 50-fold greater potency against CDC25C compared to benzimidazole-, indazole-, and isoindole-dione counterparts. This cross-study comparable class-level evidence strongly supports the scaffold's intrinsic biochemical advantage [1].
| Evidence Dimension | CDC25C phosphatase inhibition IC50 |
|---|---|
| Target Compound Data | Not directly determined; compound belongs to benzothiazole-4,7-dione class with IC50 range 0.10–0.50 µM |
| Comparator Or Baseline | Benzimidazole-, indazole-, and isoindole-dione heterocyclic quinones with IC50 >10 µM |
| Quantified Difference | At least 50-fold lower IC50 (greater potency) for benzothiazole-4,7-dione class |
| Conditions | Recombinant CDC25C phosphatase activity assay; WST-1 colorimetric cell proliferation assay in Mia PaCa-2 and DU-145 human tumor cell lines |
Why This Matters
This class-level potency separation justifies selecting a benzothiazole-4,7-dione scaffold over cheaper, more readily available heterocyclic diones when targeting CDC25 phosphatases in cancer research.
- [1] Ryu, C.-K., et al. (2012). Synthesis and biological evaluation of novel hydroquinone dimethyl ethers as potential anticancer and antimicrobial agents. Medicinal Chemistry Research, 21, 2649–2655. [Note: The paper explicitly states benzoxazole- and benzothiazole-diones were at least 50 times more potent in inhibiting CDC25C than their benzimidazole-, indazole-, or isoindole-dione counterparts, with IC50 values of 0.10–0.50 µM for the active diones and >10 µM for the comparators.] View Source
